molecular formula C18H25N3O5S B6557523 8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040673-83-3

8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557523
CAS No.: 1040673-83-3
M. Wt: 395.5 g/mol
InChI Key: SBGWVSUNHACABM-UHFFFAOYSA-N
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Description

The compound 8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a structurally complex spirocyclic hydantoin derivative. Its core features a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, substituted with a 4-methoxy-2,3-dimethylbenzenesulfonyl group at position 8 and methyl groups at positions 1 and 2. Similar compounds have been investigated for roles in treating anemia (as HIF prolyl hydroxylase inhibitors) and metabolic disorders .

Properties

IUPAC Name

8-(4-methoxy-2,3-dimethylphenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-12-13(2)15(7-6-14(12)26-5)27(24,25)21-10-8-18(9-11-21)16(22)19(3)17(23)20(18)4/h6-7H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGWVSUNHACABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position 8) Core Structure Biological Activity/Application Key Reference
Target Compound 4-Methoxy-2,3-dimethylbenzenesulfonyl 1,3,8-Triazaspiro[4.5]decane-2,4-dione Potential HIF inhibitor or receptor modulator (hypothesized)
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-Chlorophenylsulfonyl 1,3-Diazaspiro[4.5]decane-2,4-dione Antidiabetic activity (α-glucosidase inhibition)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl 1,3,8-Triazaspiro[4.5]decane-2,4-dione Preclinical studies (structural analog for anemia)
8-(1,4-Benzodioxan-2-ylmethyl)-1,3-diisopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzodioxinylmethyl 1,3,8-Triazaspiro[4.5]decane-2,4-dione Unknown (structural diversity focus)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Phenyl and piperazine-propyl 1,3-Diazaspiro[4.5]decane-2,4-dione Serotonergic receptor modulation

Key Observations

Sulfonyl Group Variations: The target compound’s 4-methoxy-2,3-dimethylbenzenesulfonyl group introduces steric bulk and electron-donating methoxy/dimethyl groups, which may enhance hydrophobic interactions in enzyme pockets compared to the electron-withdrawing 4-chlorophenylsulfonyl group in the antidiabetic analog . The absence of a third nitrogen (vs.

Aromatic vs. Aliphatic Substituents :

  • 8-Benzyl derivatives (e.g., ) lack the sulfonyl group but retain spirocyclic rigidity, suggesting their utility in probing steric effects in HIF inhibition.
  • The benzodioxinylmethyl group in introduces a fused oxygen-rich ring, which may improve metabolic stability compared to the target compound’s sulfonyl-linked aromatic system.

Receptor Targeting :

  • Compounds with piperazine-propyl chains (e.g., ) demonstrate serotonergic activity, highlighting how alkyl chain length and heterocyclic appendages can shift pharmacological profiles from enzyme inhibition to receptor antagonism.

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